CDP-3,6-dideoxy-D-mannose
CAS No.:
Cat. No.: VC1611329
Molecular Formula: C15H25N3O14P2
Molecular Weight: 533.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H25N3O14P2 |
|---|---|
| Molecular Weight | 533.32 g/mol |
| IUPAC Name | [[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
| Standard InChI | InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7+,8+,9-,11-,12-,13-,14?/m1/s1 |
| Standard InChI Key | JHEDABDMLBOYRG-AFDCTPMMSA-N |
| Isomeric SMILES | C[C@@H]1[C@H](C[C@@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |
| SMILES | CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
| Canonical SMILES | CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
CDP-3,6-dideoxy-D-mannose has a complex molecular structure consisting of three main components: a cytidine nucleoside, a diphosphate group, and a modified mannose sugar. The sugar portion is distinguished by the absence of hydroxyl groups at positions 3 and 6 of the mannose ring, resulting in the 3,6-dideoxy configuration . This structural modification significantly affects the compound's chemical properties and biological functions.
The compound exists in different anomeric forms, with CDP-3,6-dideoxy-alpha-D-mannose being a specific variant where the anomeric center of the sugar component has the alpha configuration . This anomeric specificity is crucial for recognition by specific enzymes in biosynthetic pathways and determines the compound's biological activity in glycan synthesis.
The cytidine portion contains a cytosine base linked to a ribose sugar, while the diphosphate bridge connects the nucleoside to the modified mannose sugar. This arrangement creates a high-energy bond that facilitates the transfer of the sugar moiety during glycosylation reactions catalyzed by glycosyltransferases.
Physical and Chemical Properties
CDP-3,6-dideoxy-D-mannose is characterized by specific physical and chemical properties that influence its behavior in biological systems. The compound has a molecular formula of C₁₅H₂₅N₃O₁₄P₂ and a molecular weight of 533.32 g/mol . At physiological pH, it exists as a charged species due to the ionizable phosphate groups.
The compound's solubility in aqueous solutions is influenced by its polar functional groups, including the phosphate moieties and hydroxyl groups on the sugar and ribose components. These characteristics make it soluble in water but generally insoluble in organic solvents, reflecting its role as a hydrophilic metabolite in cellular environments.
Key Properties Table
Nomenclature and Identification
IUPAC Naming and Synonyms
The IUPAC name for CDP-3,6-dideoxy-D-mannose provides a systematic description of its structure: cytidine 5'-[3-(3,6-dideoxy-D-arabino-hexopyranosyl) dihydrogen diphosphate] . This lengthy name specifies the exact configuration and components of the molecule according to international chemical nomenclature standards.
The compound is known by several synonyms in scientific literature, reflecting variations in naming conventions across different fields:
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CDP-3,6-dideoxy-D-mannose (standard name)
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CDP-tyvelose (common name)
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CDP-alpha-D-tyvelose (specifying anomeric configuration)
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Cytidylyldiphosphate-D-tyvelose
These alternative names highlight the relationship between CDP-3,6-dideoxy-D-mannose and tyvelose, which is another name for 3,6-dideoxy-D-mannose, the sugar component of the molecule.
Structural Representations Table
| Representation Type | Value | Source |
|---|---|---|
| IUPAC Name | cytidine 5'-[3-(3,6-dideoxy-D-arabino-hexopyranosyl) dihydrogen diphosphate] | |
| IUPAC Name (alpha form) | cytidine 5'-[3-(3,6-dideoxy-alpha-D-arabino-hexopyranosyl) dihydrogen diphosphate] | |
| SMILES | C=1N(C(N=C(C1)N)=O)[C@@H]2OC@@HCOP(OP(O[C@@H]3C@HO)(=O)O)(=O)O | |
| InChIKey | JHEDABDMLBOYRG-LLWSESFUSA-N | |
| Alternative Chemical Name | [[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
Biochemistry and Metabolism
Biosynthetic Pathways
CDP-3,6-dideoxy-D-mannose is synthesized through specific enzymatic pathways in bacterial systems. The biosynthesis typically begins with glucose-1-phosphate, which undergoes a series of enzymatic modifications including activation to a nucleotide sugar, dehydration, epimerization, and deoxygenation reactions . The specific pathway involves:
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Activation of glucose-1-phosphate to CDP-glucose by a nucleotidyltransferase
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Conversion to CDP-4-keto-6-deoxyglucose by a dehydratase
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Epimerization at C3 and C5 positions
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Reduction of the keto group at C4
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Deoxygenation at the C3 position
This biosynthetic pathway is encoded by gene clusters that are often co-localized with glycosyltransferase genes and other genes involved in polysaccharide processing and export . The enzyme repertoire for these transformations includes dehydratases, epimerases, and reductases that act specifically on CDP-linked sugar intermediates.
Enzymatic Reactions and Related Compounds
Recent research has expanded our understanding of the enzyme repertoire involved in CDP-sugar modifications. Epimerases that act on CDP-linked sugars play crucial roles in generating diversity in nucleotide sugar structures . These enzymes catalyze the interconversion between different stereoisomers, contributing to the vast structural diversity of bacterial glycans.
Related compounds in the CDP-sugar family include:
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CDP-D-mannose: a precursor in various biosynthetic pathways
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CDP-6-deoxy-D-glucose: an intermediate in the biosynthesis of deoxy sugars
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CDP-4-keto-6-deoxy-D-glucose: a key intermediate in multiple pathways
The enzymatic conversion between these related nucleotide sugars enables bacteria to generate a diverse array of sugar building blocks for complex glycan structures.
Biological Significance
Role in Bacterial Glycan Biosynthesis
CDP-3,6-dideoxy-D-mannose serves as a critical precursor for the biosynthesis of specific bacterial polysaccharides, particularly O-antigens in Gram-negative bacteria . The compound functions as an activated donor substrate for specific glycosyltransferases that incorporate the 3,6-dideoxy-D-mannose (tyvelose) residue into growing polysaccharide chains.
The incorporation of dideoxy sugars like 3,6-dideoxy-D-mannose into bacterial cell surface structures confers specific properties to the bacterial cell envelope, affecting interactions with host cells, resistance to environmental stresses, and evasion of host immune responses. These modifications contribute to bacterial virulence and survival strategies.
Significance in Bacterial Pathogens
In pathogenic bacteria, including certain strains of Neisseria meningitidis, the biosynthesis of nucleotide sugars like CDP-3,6-dideoxy-D-mannose is part of the metabolic pathway for glycan biosynthesis and metabolism . The O-antigen nucleotide sugar biosynthesis genes often form gene clusters with glycosyltransferase genes and other processing genes involved in translocation and assembly of cell surface polysaccharides.
The presence of specific dideoxy sugars in bacterial cell surface structures can influence antigenicity, contributing to serotype determination and immune recognition. Understanding these pathways provides insights into bacterial pathogenesis and potential targets for antimicrobial interventions.
Research Developments and Analytical Methods
Chemical Synthesis and Enzymatic Production
Recent advances in the study of CDP-3,6-dideoxy-D-mannose include the development of chemoenzymatic synthesis methods for related CDP-sugars. These approaches combine chemical synthesis steps with enzymatic transformations to generate nucleotide sugars with specific configurations . Such methods enable the production of pure standards for analytical purposes and substrates for enzymatic characterization.
The expansion of the enzyme repertoire for sugar nucleotide epimerization has revealed new enzymatic activities that can be harnessed for the synthesis of diverse CDP-sugar derivatives . These developments contribute to our understanding of the structural diversity of bacterial glycans and provide tools for glycobiology research.
Analytical Detection Methods
The analysis of CDP-3,6-dideoxy-D-mannose and related nucleotide sugars typically employs sophisticated analytical techniques, including:
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High-performance liquid chromatography (HPLC)
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Mass spectrometry (MS)
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Nuclear magnetic resonance (NMR) spectroscopy
These methods enable the separation, identification, and structural characterization of nucleotide sugars in complex biological samples. The coupling of these techniques provides complementary information about the structure, purity, and concentration of CDP-3,6-dideoxy-D-mannose in research and analytical applications.
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